![molecular formula C12H17ClN2O B1398455 N-(4-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride CAS No. 1236257-25-2](/img/structure/B1398455.png)
N-(4-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride
Overview
Description
N-(4-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride (MPCA-HCl) is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid with a molecular weight of 215.71 g/mol. MPCA-HCl is a derivative of the amide group and is soluble in water, ethanol, and methanol. It has a melting point of approximately 150°C and is stable in air. MPCA-HCl is widely used in research laboratories for a variety of purposes, including synthesis, biochemical studies, and biological testing.
Scientific Research Applications
Stereochemistry and Pharmacological Profile
N-(4-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride is related to pyrrolidin-2-one pharmacophore-based compounds. These compounds are extensively studied for their potential as central nervous system agents. They are recognized for facilitating memory processes and attenuating cognitive function impairment associated with various conditions such as head traumas, strokes, and age-related pathologies. Enantiomerically pure versions of these compounds, like (R)-phenylpiracetam and its methyl derivative, are scrutinized for their stereochemistry. The relationship between the configuration of stereocenters and the biological properties of the respective enantiomers is a critical area of research, suggesting that the pharmacological profile of these compounds can be significantly affected by their stereochemistry (Veinberg et al., 2015).
Analysis in Biological Matrices, Foodstuff, and Beverages
The compound is structurally related to heterocyclic aromatic amines like PhIP, which have carcinogenic properties. Understanding the biotransformation, including phase I N-hydroxylation and phase II esterification, and accurately analyzing its metabolites in biological matrices, foodstuff, and beverages are crucial. The methodologies, primarily involving liquid and gas chromatography coupled with various detection techniques, are employed to study its biological effects and exposure levels (Teunissen et al., 2010).
Antitubercular Activity
Related structural analogs, such as 2-isonicotinoylhydrazinecarboxamide and its derivatives, have been evaluated for their antitubercular activity against strains like M. tuberculosis. The modification of certain structures, including the introduction of N-substituted groups, has shown promising results, indicating potential therapeutic applications for tuberculosis treatment (Asif, 2014).
Pyrrolidine-Based Drug Discovery
The pyrrolidine ring, a crucial component of this compound, is widely utilized in medicinal chemistry for drug development. Its use in synthesizing compounds for treating human diseases is noted for the efficient exploration of pharmacophore space, contribution to stereochemistry, and increased three-dimensional coverage due to the non-planarity of the ring, leading to various bioactive molecules with target selectivity (Li Petri et al., 2021).
properties
IUPAC Name |
N-(4-methylphenyl)pyrrolidine-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c1-9-4-6-10(7-5-9)14-12(15)11-3-2-8-13-11;/h4-7,11,13H,2-3,8H2,1H3,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGYHFZVVBSRMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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